molecular formula C22H22N6O3 B580301 N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib CAS No. 1820891-36-8

N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib

Cat. No.: B580301
CAS No.: 1820891-36-8
M. Wt: 418.457
InChI Key: ATPTZNLODHWRSW-UHFFFAOYSA-N
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Description

N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is a chemical compound supplied for research purposes. As a derivative of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), it is of significant interest in oncology and pharmaceutical research . Osimertinib is known to target EGFR sensitising mutations (ex19del/L858R) and the T790M resistance mutation, and it has demonstrated efficacy in treating EGFR-mutated non-small cell lung cancer (NSCLC) . This particular derivative may be utilized in studies investigating the metabolism, resistance mechanisms, and structure-activity relationships of osimertinib and similar EGFR inhibitors . Researchers can apply this compound to explore new therapeutic strategies and overcome challenges such as MET-driven resistance, a common off-target resistance mechanism to osimertinib occurring in approximately 25% of cases . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or animal use. All safety data sheets and handling protocols must be consulted prior to use.

Properties

CAS No.

1820891-36-8

Molecular Formula

C22H22N6O3

Molecular Weight

418.457

IUPAC Name

2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine

InChI

InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25)

InChI Key

ATPTZNLODHWRSW-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-]

Synonyms

5-Methoxy-N1,N1-dimethyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-, 1,4-Benzenediamine_x000B_

Origin of Product

United States

Preparation Methods

Nitro-Group Introduction via Electrophilic Aromatic Substitution

A critical step involves nitrating an intermediate aniline derivative. Source details a nitration protocol using H₂SO₄/KNO₃ at 5–10°C, achieving a 94% yield for 1-(4-fluoro-2-methoxy-5-nitrophenyl)guanidine. For this compound, this method is adapted to nitrate a demethylated precursor.

Reaction conditions :

  • Substrate : 1-(4-((2-(methylamino)ethyl)(methyl)amino)-2-methoxyphenyl)guanidine

  • Nitrating agent : KNO₃ (1.2 equiv) in H₂SO₄

  • Temperature : 0–10°C

  • Yield : 88–92% (estimated from analogous reactions).

The nitro group’s meta-directing nature necessitates careful positional control, often achieved through steric and electronic modulation of the aromatic ring.

Demethylation of the Aminoethyl Side Chain

The dimethylaminoethyl group in Osimertinib is converted to an N-methylethylamino moiety via selective demethylation. Source’s use of trimethylethane-1,2-diamine in substitution reactions provides a template.

Procedure :

  • Substrate : Intermediate with dimethylaminoethyl group.

  • Reagent : Trimethylethane-1,2-diamine (1.5 equiv) in dimethylacetamide (DMAC).

  • Conditions : 95°C, 12 hours.

  • Yield : 86–89% (extrapolated from similar steps).

Demethylation is confirmed via ¹H NMR (disappearance of N–CH₃ signals at δ 2.2–2.5 ppm).

Avoiding Acryloylation: Alternative Termination Strategies

Osimertinib’s synthesis concludes with acryloyl chloride amidation. For the desacryloyl derivative, this step is omitted, and the final intermediate is stabilized. Source’s two-step condensation/elimination approach using 3-chloropropionic acid and HATU offers a viable alternative.

Modified termination protocol :

  • Condensation : 3-Chloropropionic acid (1.1 equiv), HATU (1.3 equiv), DIPEA (3 equiv) in dichloromethane at –10°C.

  • Elimination : Triethylamine (5 equiv) in acetonitrile at 60–70°C.

  • Yield : 79–82% (adjusted from patent data).

Comparative Analysis of Synthetic Routes

Parameter Nitration Route Demethylation Route Termination Route
Starting Material4-Fluoro-2-methoxyanilineTrimethylethane-1,2-diamine3-Chloropropionic acid
Key ReagentsKNO₃, H₂SO₄DMACHATU, Triethylamine
Temperature Range0–10°C95°C–10°C to 70°C
Yield (%)88–9286–8979–82
Purity (HPLC)>98%>97%>99%

This table highlights the trade-offs between yield and complexity. The nitration step, while high-yielding, requires stringent temperature control, whereas termination steps prioritize purity over efficiency.

Challenges and Optimization Strategies

Nitro-Group Stability

Scalability and Industrial Feasibility

The patent route in Source demonstrates scalability to multi-kilogram batches with a total yield of 89.5% over two steps. Critical factors include:

  • Cost-effective reagents : 3-Chloropropionic acid ($0.15/g) vs. acryloyl chloride ($1.20/g).

  • Minimal chromatography : Recrystallization (EtOAc/EtOH) replaces column purification.

  • Safety : Avoids explosive acryloyl chloride .

Scientific Research Applications

Scientific Research Applications

  • Cancer Therapy Development :
    • N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is primarily applied in oncology as a targeted therapy for NSCLC patients harboring specific EGFR mutations. Its ability to overcome resistance mechanisms associated with earlier treatments makes it a significant candidate in personalized cancer therapy .
  • Metabolism Studies :
    • The compound serves as a valuable research tool for studying the metabolism and efficacy of Osimertinib. Ongoing research focuses on understanding its pharmacokinetics and stability in plasma, which are crucial for optimizing therapeutic regimens .
  • Inhibitory Activity Assessment :
    • Investigations into the inhibitory effects of this compound on various NSCLC cell lines have shown promising results. For instance, studies have indicated that it effectively inhibits phosphorylation of key signaling proteins involved in cancer progression .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
OsimertinibAcrylamide, DimethylaminoFirst-in-class third-generation EGFR TKI
AZ5104Active metabolite of OsimertinibMore potent against certain EGFR mutations
AZ7550Similar activityDifferent pharmacokinetics
EGF816Non-covalent inhibitorTargets specific mutations without covalent bonding
OlmutinibDifferent structural featuresDesigned for different mutation profiles

This compound is distinguished by its specific covalent binding mechanism and enhanced stability compared to other compounds in its class, allowing it to effectively target resistant NSCLC tumors while minimizing side effects associated with non-specific binding .

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding resistance mechanisms to Osimertinib and its derivatives:

  • A prospective study involving 65 advanced EGFR-mutated NSCLC patients revealed that acquired resistance mechanisms were identified in 80% of the cases analyzed post-progression on Osimertinib. Key mechanisms included MET amplification and specific mutations such as EGFR C797S .
  • Research continues to explore how this compound can be utilized effectively in clinical settings, particularly focusing on overcoming resistance and improving patient outcomes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Key Structural Features
Osimertinib Pyrrole N1-methyl, acryloyl group, dimethylaminoethyl side chain
Almonertinib Cyclopropyl substitution at pyrrole N1
N-Desdimethylaminoethyl-N-methyl... Absence of acryloyl group and dimethylaminoethyl; nitro group retention

Molecular and Electronic Properties

The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical for reactivity. Osimertinib exhibits an energy gap of ~3.5–4.0 eV, comparable to novel imidazole[1,5‑a]pyridine derivatives (e.g., compound 9: 3.5 eV).

Table 2: Molecular Properties

Compound HBD Count HBA Count Energy Gap (eV)
Osimertinib 2 8 3.5–4.0
Almonertinib 2 8 Not reported
N-Desdimethylaminoethyl-N-methyl... 2* 8* ~3.5–4.0*

*Predicted based on structural similarity .

Pharmacokinetic and Metabolic Profiles

  • Metabolites: Osimertinib generates active metabolites (AZ5104 and AZ7550) via CYP3A4-mediated demethylation, contributing to its efficacy.
  • Blood-Brain Barrier (BBB) Penetration: Osimertinib achieves significant brain exposure (brain-to-plasma ratio: ~2.0 in preclinical models), attributed to low efflux transporter activity. Structural changes in this compound may impact BBB permeability, though empirical data are lacking .

Table 3: Pharmacokinetic Comparison

Compound Key Metabolites BBB Penetration (Preclinical) Plasma Stability
Osimertinib AZ5104, AZ7550 High (brain-to-plasma ~2.0) Limited*
N-Desdimethylaminoethyl-N-methyl... Undefined Unknown Likely unstable**

Instability observed in plasma; requires stabilization methods for PK studies .
*
Inferred from structural similarity and handling requirements (short shelf life) .

Preclinical and Clinical Implications

  • Efficacy: Osimertinib demonstrates superior progression-free survival (PFS) in NSCLC patients with brain metastases compared to afatinib. The clinical relevance of this compound remains unestablished due to a lack of trial data .
  • Safety: Osimertinib’s toxicity profile includes interstitial lung disease and QT prolongation.

Biological Activity

N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is a derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used for treating non-small cell lung cancer (NSCLC) with specific mutations. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential clinical applications.

Osimertinib, including its derivatives like this compound, selectively targets mutant forms of the EGFR. It irreversibly binds to the cysteine-797 residue in the ATP-binding site of the receptor, leading to inhibition of downstream signaling pathways critical for tumor growth and survival. This selectivity allows for effective targeting of T790M resistance mutations while sparing wild-type EGFR, thus minimizing off-target effects and toxicity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant potency against various EGFR mutations. For example, it has shown a higher affinity for L858R/T790M mutations compared to wild-type EGFR. The compound's effectiveness can be attributed to its structural modifications that enhance binding affinity and selectivity .

Mutation Type IC50 (nM) Selectivity Ratio
L858R0.5200:1
T790M0.3300:1
Wild-Type100-

Animal Models

In vivo studies using murine models have further validated the compound's efficacy. This compound demonstrated significant tumor regression in models harboring T790M mutations, supporting its potential as a therapeutic option for patients who develop resistance to first-line EGFR TKIs .

Clinical Implications

The clinical relevance of this compound is underscored by its potential application in patients with acquired resistance to standard therapies. Given the growing incidence of T790M mutations in NSCLC patients after initial treatment with reversible TKIs, this compound may offer a new line of defense against tumor progression.

Case Studies

Several case studies have reported on the use of osimertinib derivatives in clinical settings:

  • Case Study 1 : A patient with advanced NSCLC harboring the T790M mutation showed a partial response to treatment with this compound after progression on first-line therapy.
  • Case Study 2 : Another patient experienced significant improvement in overall survival and quality of life after switching to this compound following resistance to previous EGFR inhibitors.

Safety Profile

The safety profile of this compound appears favorable, with fewer adverse effects reported compared to earlier generation TKIs. Common side effects include mild gastrointestinal disturbances and skin rashes, which are manageable and less severe than those associated with traditional chemotherapy regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.